molecular formula C12H10ClNO3 B12276509 7-Chloro-4-hydroxy-quinoline-2-carboxylic aci d ethyl ester

7-Chloro-4-hydroxy-quinoline-2-carboxylic aci d ethyl ester

Cat. No.: B12276509
M. Wt: 251.66 g/mol
InChI Key: MPFLWPZPVZUSCC-UHFFFAOYSA-N
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Description

7-Chloro-4-hydroxy-quinoline-2-carboxylic acid ethyl ester is a quinoline derivative known for its significant biological and pharmaceutical activities. This compound is part of the quinoline family, which is widely recognized for its diverse applications in medicinal chemistry, particularly in the development of antimicrobial and antimalarial agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-4-hydroxy-quinoline-2-carboxylic acid ethyl ester typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave irradiation and the use of green solvents are employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4-hydroxy-quinoline-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through its interaction with the NMDA glutamate receptor. It acts as an antagonist at the strychnine-insensitive glycine site of the NMDA receptor, preventing neurodegeneration produced by quinolinic acid . This mechanism is crucial for its potential therapeutic applications in neurodegenerative diseases.

Comparison with Similar Compounds

Properties

Molecular Formula

C12H10ClNO3

Molecular Weight

251.66 g/mol

IUPAC Name

ethyl 7-chloro-4-oxo-1H-quinoline-2-carboxylate

InChI

InChI=1S/C12H10ClNO3/c1-2-17-12(16)10-6-11(15)8-4-3-7(13)5-9(8)14-10/h3-6H,2H2,1H3,(H,14,15)

InChI Key

MPFLWPZPVZUSCC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=O)C2=C(N1)C=C(C=C2)Cl

Origin of Product

United States

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